molecular formula C7H7N3O2 B12971868 (E)-2,3-Dicyano-3-ethoxyacrylamide

(E)-2,3-Dicyano-3-ethoxyacrylamide

Cat. No.: B12971868
M. Wt: 165.15 g/mol
InChI Key: UKERREZFPNIBLR-AATRIKPKSA-N
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Description

(E)-2,3-Dicyano-3-ethoxyacrylamide is an organic compound with a unique structure characterized by the presence of cyano groups, an ethoxy group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dicyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include:

    Catalysts: Use of phase-transfer catalysts to improve reaction efficiency

    Purification: Crystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dicyano-3-ethoxyacrylamide can undergo various chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of dicarboxylic acids

    Reduction: Formation of diamines

    Substitution: Formation of substituted acrylamides

Scientific Research Applications

(E)-2,3-Dicyano-3-ethoxyacrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-2,3-Dicyano-3-ethoxyacrylamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access

    Signal Transduction: Modulating signaling pathways by interacting with key proteins

Comparison with Similar Compounds

Similar Compounds

    2,3-Dicyanoacrylamide: Lacks the ethoxy group, making it less soluble in organic solvents.

    3-Ethoxyacrylamide: Lacks the cyano groups, reducing its potential for hydrogen bonding and enzyme inhibition.

    2-Cyano-3-ethoxyacrylamide: Contains only one cyano group, affecting its reactivity and applications.

Uniqueness

(E)-2,3-Dicyano-3-ethoxyacrylamide is unique due to the combination of cyano and ethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(E)-2,3-dicyano-3-ethoxyprop-2-enamide

InChI

InChI=1S/C7H7N3O2/c1-2-12-6(4-9)5(3-8)7(10)11/h2H2,1H3,(H2,10,11)/b6-5+

InChI Key

UKERREZFPNIBLR-AATRIKPKSA-N

Isomeric SMILES

CCO/C(=C(\C#N)/C(=O)N)/C#N

Canonical SMILES

CCOC(=C(C#N)C(=O)N)C#N

Origin of Product

United States

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